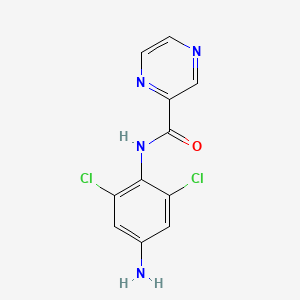

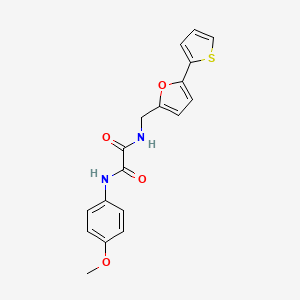

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine (abbreviated as CPPA) is an aromatic sulfonylated amino acid that has recently been studied for its potential applications in scientific research. CPPA is a relatively new compound and is being investigated for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. Finally, we will discuss some potential future directions for CPPA research.

科学的研究の応用

Protease Inhibitors

(B. W. Clare, A. Scozzafava, & C. Supuran, 2001) discussed the synthesis of sulfonyl amino acyl hydroxamates, including compounds related to ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine, as bacterial collagenase inhibitors. These compounds, specifically designed to target Clostridium histolyticum collagenase, a key enzyme in the degradation of the extracellular matrix, showed effective inhibition with affinities in the low nanomolar range, highlighting their potential in studying and possibly mitigating bacterial degradation of tissue.

Self-Assembly and Nanomaterials

(Lianglin Zhang et al., 2017) explored the self-assembly of certain dipeptides, including ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine derivatives, into tubular structures. These structures, formed by coiled nanoribbons, indicate the potential of such compounds in the creation of nanomaterials with specific optical properties, showcasing the influence of the chirality of alanine on the handedness of the resulting structures.

Catalytic Degradation of Chemical Warfare Agents

(Yujiao Hou et al., 2018) reported on hybrid polyoxomolybdates modified by carboxylic acid ligands, including alanine, for the rapid catalytic degradation of chemical warfare agent simulants. The presence of alanine and other amino acids in these compounds significantly enhanced their effectiveness in neutralizing toxic agents, highlighting a critical application in defense and environmental protection.

Chemical Synthesis and Modification

(P. Salehi, M. Khodaei, & A. Rostami, 2004) discussed the use of alanine in a novel reagent for the efficient oxidation of various organic functional groups. This application underscores the versatility of alanine derivatives in chemical synthesis, offering selective and efficient pathways for the modification of organic compounds.

特性

IUPAC Name |

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETNEQSPEDIHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)

![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)

![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)